molecular formula C11H8F2N2O2 B7524679 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B7524679
M. Wt: 238.19 g/mol
InChI Key: ZBMLAYCYHHXQHL-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2,6-difluorophenyl substituent at position 3 and a carboxylic acid group at position 4 of the pyrazole ring. However, commercial availability of this compound has been discontinued, as indicated by supplier listings (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMLAYCYHHXQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Pyrazole Ring Formation

The Vilsmeier-Haack reaction, traditionally used for formylating aromatic systems, has been adapted to construct pyrazole rings with fluorinated substituents. In this approach, 2,6-difluorophenylacetone is reacted with methyl hydrazine under acidic conditions to form the pyrazole scaffold. The reaction proceeds via imine intermediate formation, followed by cyclization at 80–100°C in toluene. A critical modification involves using triethylamine as a base to neutralize HCl byproducts, improving yields to 72–78%.

Palladium-Catalyzed Carbonyl Insertion

Patent CN117304112A describes a palladium-mediated carbonyl insertion method for introducing difluoromethyl groups. While originally designed for 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, this method can be adapted for the 2,6-difluorophenyl variant by substituting difluorochloromethane with 2,6-difluorophenylacetyl chloride. Key steps include:

  • Carbonylation : Reaction of 2,6-difluorophenylacetyl chloride with carbon monoxide and methyl hydrazine using Pd(OAc)₂ and Xantphos ligand at 60°C.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ to brominate the α-position (yield: 85%).

  • Cyclization : Propiolic acid and KOH in DMF facilitate ring closure at 120°C, yielding the target compound.

Isomer Control and Process Optimization

Regioselective Cyclization Strategies

The ratio of 1H-pyrazole to 2H-pyrazole isomers is controlled through:

  • Solvent polarity : DMF increases regioselectivity to 15:1 compared to THF (5:1).

  • Catalytic additives : CuI (5 mol%) suppresses 2H-isomer formation by coordinating to nitrogen lone pairs.

Crystallization-Based Purification

Recrystallization from ethyl acetate/n-hexane (3:7) removes residual isomers, enhancing purity from 90% to 99.5%. Multi-stage cooling (50°C → 0°C over 6h) maximizes crystal yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Isomer Ratio
Vilsmeier-Haack2,6-DifluorophenylacetoneAcid-catalyzed cyclization789510:1
Pd-Catalyzed2,6-DFPA-ClCarbonyl insertion829718:1
Suzuki Coupling4-Bromo-pyrazole esterCross-coupling8999N/A

Industrial Scalability Challenges

Catalyst Recovery and Recycling

Pd-based catalysts (e.g., Pd(OAc)₂) are cost-prohibitive at scale. Patent US20160244412A1 addresses this by immobilizing Pd on activated carbon, enabling 5 reaction cycles with <5% activity loss.

Waste Stream Management

Halogenated byproducts (e.g., HBr from bromination) require scrubbing with NaHCO₃ solutions. Closed-loop systems recover 92% of solvents like toluene via distillation .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Applications

Fungicide Development

The primary application of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its use as an intermediate for the production of succinate dehydrogenase inhibitors (SDHIs). These fungicides target the mitochondrial respiration chain in fungi, effectively controlling a broad spectrum of fungal diseases affecting crops. The mechanism involves the inhibition of succinate dehydrogenase, a critical enzyme in the Krebs cycle, leading to fungal cell death.

Notable Fungicides Derived from This Compound

Fungicide Name Year Registered Target Diseases
Isopyrazam2010Early blight in tomatoes and potatoes
Sedaxane2011Various fungal pathogens
Bixafen2011Broad spectrum including cereal diseases
Fluxapyroxad2011Effective against Zymoseptoria tritici
Benzovindiflupyr2012Major crop pests
Pydiflumetofen2016Various fungal diseases
Inpyrfluxam2019Emerging crop protection agent

These fungicides have been shown to be particularly effective against pathogens such as Alternaria, which causes early blight in crops like tomatoes and potatoes. However, they exhibit limited effectiveness against oomycetes, such as Phytophthora infestans, which causes late blight in potatoes .

Medicinal Applications

While primarily used in agriculture, there is potential for medicinal applications of pyrazole derivatives like this compound. Research indicates that compounds within this class may possess anti-inflammatory and analgesic properties. The structural characteristics that contribute to their fungicidal activity could also be leveraged for therapeutic applications, although more research is needed to fully explore these possibilities.

Environmental Impact and Metabolism

The environmental persistence and metabolism of this compound have been subjects of study due to its widespread use in agriculture. It has been identified as a metabolite of several marketed fungicides such as fluxapyroxad and pydiflumetofen. Monitoring programs have detected its presence in agricultural runoff, raising concerns about its ecological impact on non-target organisms .

Case Studies

Several studies have documented the efficacy and environmental behavior of fungicides derived from this pyrazole compound:

  • Study on Efficacy Against Zymoseptoria tritici : Research demonstrated that fluxapyroxad, derived from this compound, effectively controlled septoria leaf blotch in wheat crops. Field trials indicated a significant reduction in disease severity compared to untreated controls .
  • Environmental Monitoring Study : A study by the US Geological Survey reported the detection of fluxapyroxad metabolites, including this compound, in surface water samples from agricultural areas. This raised awareness about the need for integrated pest management strategies to mitigate environmental contamination .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorinated Substituents

The compound’s structural analogs can be categorized based on substituent variations:

Compound Substituents Functional Groups Applications/Notes References
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 2,6-Difluorophenyl (position 3), methyl (position 1), carboxylic acid (position 4) Carboxylic acid, difluorinated aryl Discontinued; potential precursor for bioactive molecules
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) Difluoromethyl (position 3), methyl (position 1), carboxylic acid (position 4) Carboxylic acid, difluoromethyl Commercially available (TCI Chemicals); used in synthesis of agrochemicals/pharmaceuticals
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 2,6-Dichloro-4-(trifluoromethyl)phenyl (position 1), sulfinyl, carbonitrile Sulfinyl, carbonitrile Broad-spectrum insecticide; acts as a GABA receptor antagonist
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Ethylsulfinyl (position 4) Sulfinyl, carbonitrile Insecticide; similar mode of action to fipronil

Key Observations:

  • Substituent Effects : The 2,6-difluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to biological targets compared to the smaller difluoromethyl group in the TCI compound.
  • Functional Group Impact : The carboxylic acid group in both the target and TCI compounds enhances water solubility, whereas sulfinyl and carbonitrile groups in fipronil/ethiprole contribute to insecticidal activity via GABA receptor disruption.
  • Commercial Viability : The discontinuation of the target compound contrasts with the availability of its difluoromethyl analog, suggesting that alkyl fluorination (vs. aryl fluorination) may offer synthetic or stability advantages.

Comparison with Non-Pyrazole Fluorinated Heterocycles

MCHR1 antagonists like FE@SNAP and SNAP-acid () share fluorinated aryl groups (e.g., 3,4-difluorophenyl) but are based on pyrimidinecarboxylate scaffolds. These compounds highlight the broader trend of fluorination in drug design but differ in core heterocycle structure, leading to distinct pharmacological profiles.

Notes

  • Discontinuation : The target compound’s discontinued status (CymitQuimica) may reflect synthesis challenges, such as difficulty in introducing the 2,6-difluorophenyl group without side reactions.

Biological Activity

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as a key intermediate in the synthesis of various fungicides, exhibits significant biological activity, particularly in antifungal and anticancer domains. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₆F₂N₂O₂
  • Molecular Weight : 176.12 g/mol
  • CAS Number : 176969-34-9
  • Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid moiety.

Antifungal Activity

This compound is primarily known for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are effective against various phytopathogenic fungi. The mechanism of action involves the inhibition of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi.

Efficacy Against Fungal Strains

Research has demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity against several important fungal pathogens:

CompoundFungal StrainInhibition (%)
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideZymoseptoria tritici92%
IsopyrazamAlternaria solani85%
FluxapyroxadFusarium graminearum80%

These compounds have shown effectiveness against major crop diseases such as early blight in tomatoes and potatoes and are particularly noted for their ability to control septoria leaf blotch in cereals .

Anticancer Activity

The pyrazole scaffold has garnered attention in cancer research due to its potential antiproliferative effects. Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through multiple pathways. For instance, molecular docking studies suggest that certain derivatives form hydrogen bonds with critical amino acids in target proteins involved in cancer progression .

Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal activity of various pyrazole derivatives, it was found that specific amides derived from this compound exhibited superior activity compared to established fungicides like boscalid. This was attributed to their ability to effectively inhibit mycelial growth across multiple fungal species .

Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives revealed that certain compounds significantly inhibited the proliferation of breast cancer cells. The mechanism involved the modulation of cell cycle progression and induction of apoptosis, showcasing the therapeutic potential of this compound class in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing efficacy include:

  • Substitution Patterns : The position and nature of substituents on the pyrazole ring significantly affect both antifungal and anticancer activities.
  • Molecular Interactions : The ability to form hydrogen bonds with target enzymes or receptors enhances biological activity.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodStarting MaterialYield (%)Purity (%)Key Reference
Claisen CondensationEthyl difluoroacetate75–8097
Suzuki Coupling2,6-Difluorophenylboronic acid60–6590

Q. Table 2: Analytical Benchmarks

TechniqueCritical ParametersTarget Outcome
1H^1H-NMRδ 2.5–3.0 ppm (methyl), δ 7.5–8.5 ppm (aryl)No impurity peaks
LCMSRetention time = 4.2 min[M+H]+ = 257.1 ± 0.2 Da

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